molecular formula C13H20N2O6S2 B2803528 3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid CAS No. 881936-91-0

3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid

Cat. No. B2803528
CAS RN: 881936-91-0
M. Wt: 364.43
InChI Key: SRCRFMPQDLKKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid is a useful research compound. Its molecular formula is C13H20N2O6S2 and its molecular weight is 364.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Mechanisms

The synthesis of sulfonamide derivatives, including structures related to the compound of interest, involves intricate reaction mechanisms. A study by Wit et al. (2010) explored the sulfonation of phenols and related compounds, providing insights into the intermediacy of phenyl hydrogen sulfates and the formation of sulfonic acids through sulfonation reactions (Wit, A. Woldhuis, & H. Cerfontain, 2010). Similarly, Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting various strategies for the imination of sulfoxide precursors (Heather Tye & Catharine L. Skinner, 2002).

Material Science Applications

In the field of material science, the modification of polymers through reactions involving sulfonamide structures is of particular interest. Aly and El-Mohdy (2015) reported on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including sulfonamide derivatives, to improve their swelling properties and thermal stability, highlighting potential applications in medical devices and drug delivery systems (H. M. Aly & H. L. A. El-Mohdy, 2015).

Pharmacological Implications

The pharmacological relevance of sulfonamide derivatives, including potential prodrug applications, has been explored in various studies. Moh et al. (2004) investigated 2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives as prodrugs to potent selective COX-2 inhibitors, demonstrating the in vivo transformation of these compounds into their active forms (J. Moh et al., 2004).

properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6S2/c1-9-7-10(2)12(8-11(9)15(3)22(4,18)19)23(20,21)14-6-5-13(16)17/h7-8,14H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRFMPQDLKKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid

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